4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid

説明

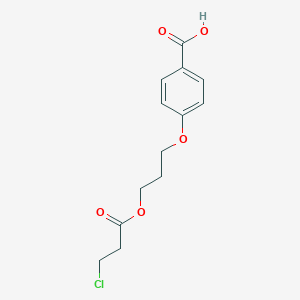

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₁₅ClO₅. It is a derivative of benzoic acid, characterized by the presence of a chloropropanoyl group and a propoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with 3-chloropropanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used under mild to moderate conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Hydrolysis: 4-hydroxybenzoic acid and 3-chloropropanol.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

科学的研究の応用

Pharmacological Applications

1.1 Analgesic Properties

Research has indicated that similar compounds exhibit analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation. For instance, studies on related compounds have shown that they can effectively reduce pain responses in animal models, suggesting a potential for 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid as a non-steroidal anti-inflammatory drug (NSAID) alternative .

1.2 Anti-inflammatory Effects

In animal studies, compounds structurally related to this compound have demonstrated significant anti-inflammatory properties. For example, treatment with these compounds reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in rat models subjected to lipopolysaccharide (LPS)-induced inflammation . This suggests that this compound may have similar therapeutic potential in managing inflammatory diseases.

1.3 Antiplatelet Activity

The compound's potential antiplatelet activity is another area of interest. Similar compounds have been studied for their ability to inhibit platelet aggregation, which is crucial in preventing thrombotic events. This property could be beneficial in treating cardiovascular diseases where platelet activation plays a significant role .

Materials Science Applications

2.1 Polymer Chemistry

In materials science, derivatives of benzoic acid are often used as intermediates in the synthesis of polymers and other materials. The presence of functional groups in this compound allows it to act as a plasticizer or modifier in polymer formulations, enhancing properties such as flexibility and thermal stability .

2.2 Nanotechnology

The integration of this compound into nanotechnology applications is promising. Initial research indicates that its chemical structure could facilitate the development of nanocarriers for drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a research tool in studying enzyme function .

類似化合物との比較

Similar Compounds

- 4-(3-(Acetoxy)propoxy)benzoic acid

- 4-(3-(Methoxy)propoxy)benzoic acid

- 4-(3-(Bromopropanoyl)oxy)propoxy)benzoic acid

Uniqueness

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid is unique due to the presence of the chloropropanoyl group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and as a tool in biochemical research .

生物活性

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid, also known as 3-CH₂Cl, is a derivative of salicylic acid that has garnered interest due to its potential anti-inflammatory and analgesic properties. This compound is structurally characterized by a chloropropanoyloxy group, which may influence its biological activity and mechanism of action. This article reviews the biological activity of 3-CH₂Cl, focusing on its pharmacological effects, mechanisms, and relevant case studies.

Anti-inflammatory Activity

Research indicates that 3-CH₂Cl exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of 500 mg/60 kg body weight of 3-CH₂Cl resulted in:

- A significant reduction in pro-inflammatory cytokines TNF-α and IL-1β concentrations in cardiac blood plasma (5.70 ± 1.04 × 10³ pg/mL for TNF-α and 2.32 ± 0.28 × 10³ pg/mL for IL-1β) .

- Stabilization of body temperature during inflammation, preventing hypothermic and hyperthermic responses associated with septic shock .

- Reduced white blood cell counts and less severe lung injury compared to control groups .

The proposed mechanism for the anti-inflammatory effects of 3-CH₂Cl involves:

- Inhibition of Cyclooxygenase-2 (COX-2) : Molecular docking studies suggest that 3-CH₂Cl binds with higher affinity to COX-2 than acetylsalicylic acid (ASA), potentially reducing the production of inflammatory mediators .

- Inhibition of NF-κB Signaling Pathways : The compound may inhibit the activation of NF-κB pathways triggered by LPS, thereby reducing the expression of various pro-inflammatory proteins .

Study on Pharmacokinetics

A pharmacokinetic study evaluated the absorption and distribution of 3-CH₂Cl in rats using high-performance liquid chromatography (HPLC). Key findings included:

- Maximum plasma concentration () was found to be 0.57 ± 0.02 μg/mL.

- Time to reach () was approximately 28.9 ± 1.1 minutes.

- The elimination half-life () was recorded at 39.4 ± 3.9 minutes, indicating a slower onset and longer duration of action compared to ASA .

Comparative Analysis

| Parameter | 3-CH₂Cl | Acetylsalicylic Acid (ASA) |

|---|---|---|

| Anti-inflammatory Action | Significant reduction in TNF-α, IL-1β | Effective but with side effects |

| Cox Inhibition Affinity | Higher affinity | Moderate affinity |

| Elimination Half-life | 39.4 minutes | Shorter than 3-CH₂Cl |

| Stability | Stable for up to 3 years | Less stable under similar conditions |

特性

IUPAC Name |

4-[3-(3-chloropropanoyloxy)propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO5/c14-7-6-12(15)19-9-1-8-18-11-4-2-10(3-5-11)13(16)17/h2-5H,1,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIRBRYPWMAEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCOC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595452 | |

| Record name | 4-{3-[(3-Chloropropanoyl)oxy]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182922-16-3 | |

| Record name | 4-{3-[(3-Chloropropanoyl)oxy]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-(3-chloroproponyloxy)propyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。